6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the piperidine derivative with 3,4-dimethylphenol under suitable conditions to form the desired ether linkage.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies investigating the biological activity of piperidine and pyridazinone derivatives.
Chemical Biology: The compound can serve as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine and pyridazinone moieties may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
Uniqueness
6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the cyclopropyl group, in particular, may enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-15-4-7-20(14-16(15)2)29-17(3)23(28)25-12-10-19(11-13-25)26-22(27)9-8-21(24-26)18-5-6-18/h4,7-9,14,17-19H,5-6,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPGNWOLIYIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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